molecular formula C14H19NO4 B6267801 2-[2-(tert-butoxy)acetamido]-2-phenylacetic acid CAS No. 1706571-47-2

2-[2-(tert-butoxy)acetamido]-2-phenylacetic acid

Cat. No.: B6267801
CAS No.: 1706571-47-2
M. Wt: 265.3
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Description

2-[2-(tert-butoxy)acetamido]-2-phenylacetic acid is an organic compound belonging to the class of alpha amino acids It is characterized by the presence of a tert-butoxy group, an acetamido group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(tert-butoxy)acetamido]-2-phenylacetic acid typically involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to form a tert-butoxycarbonyl-protected amine.

    Acylation: The protected amine is then acylated with phenylacetic acid to form the desired compound.

    Deprotection: The Boc group is removed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acetamido group, potentially converting it to an amine.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Oxidized phenyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamido derivatives.

Scientific Research Applications

2-[2-(tert-butoxy)acetamido]-2-phenylacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(tert-butoxy)acetamido]-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

    2-[2-(tert-butoxy)acetamido]-2-methylpropanoic acid: Similar structure but with a methyl group instead of a phenyl group.

    (2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoic acid: Contains a tert-butoxycarbonyl-protected amine and a methylbutanoic acid moiety.

Uniqueness: 2-[2-(tert-butoxy)acetamido]-2-phenylacetic acid is unique due to the presence of the phenylacetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

1706571-47-2

Molecular Formula

C14H19NO4

Molecular Weight

265.3

Purity

95

Origin of Product

United States

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